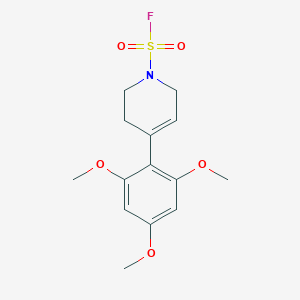![molecular formula C19H21N5O2 B2448799 8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-51-3](/img/structure/B2448799.png)
8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as EDP, is a small molecule that has been widely used in scientific research. EDP is a purine analog that has been shown to have various biological activities, including antiviral, anticancer, and anti-inflammatory effects.
作用机制
The mechanism of action of EDP is not fully understood. However, it has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication. EDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory effects of EDP are thought to be due to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
EDP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the viral DNA polymerase, which leads to a decrease in viral replication. EDP has also been shown to induce apoptosis in cancer cells, which results in tumor cell death. Additionally, EDP has been shown to reduce the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.
实验室实验的优点和局限性
One advantage of using EDP in lab experiments is that it is relatively easy to synthesize. Additionally, EDP has been extensively studied for its antiviral, anticancer, and anti-inflammatory properties, making it a valuable tool in scientific research. However, one limitation of using EDP is that its mechanism of action is not fully understood. Additionally, EDP may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on EDP. One direction is to further investigate its mechanism of action. Understanding how EDP exerts its antiviral, anticancer, and anti-inflammatory effects could lead to the development of more effective therapies. Another direction is to investigate the potential use of EDP in combination with other drugs. Combining EDP with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, investigating the pharmacokinetics and pharmacodynamics of EDP could lead to the development of more effective dosing regimens.
合成方法
EDP can be synthesized by reacting 8-ethyl-1,7-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with phenethylamine in the presence of a catalyst. The reaction mixture is then purified by column chromatography to obtain the pure product. The synthesis of EDP is relatively simple and can be performed in a laboratory setting.
科学研究应用
EDP has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of various viruses, including herpes simplex virus type 1, human cytomegalovirus, and influenza A virus. EDP has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, EDP has been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
属性
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-22-13(2)12-24-15-16(20-18(22)24)21(3)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRHUTUBMBREQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16613925 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

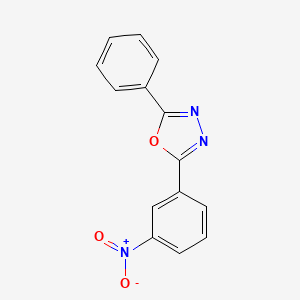


![2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2448724.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2448726.png)

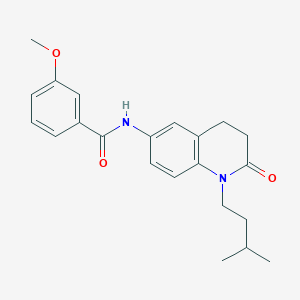
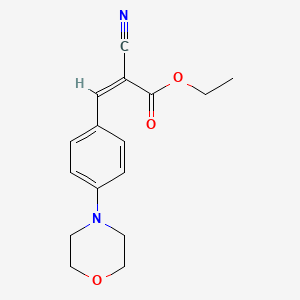
![1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2448734.png)

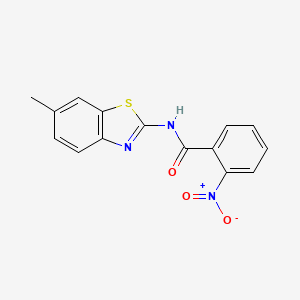
![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)
